molecular formula C5H8Br2N2O B1207634 3,4-Dibromonitrosopiperidine CAS No. 57541-73-8

3,4-Dibromonitrosopiperidine

Cat. No.: B1207634
CAS No.: 57541-73-8
M. Wt: 271.94 g/mol
InChI Key: MKHXETBKLZIQOV-UHFFFAOYSA-N
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Description

Contextual Background of N-Nitrosamine Chemistry

N-Nitrosamines are a class of organic compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen. osti.gov First described in the 19th century, they have become the subject of intensive investigation due to the biological activities of many of its members. osti.govaacrjournals.org These compounds are formed from the reaction of a nitrosating agent, such as nitrite (B80452), with a secondary amine under acidic conditions. nih.gov The chemistry of N-nitrosamines is complex; they are generally stable but can undergo various reactions, including reduction, oxidation, and denitrosation. osti.gov The initial surge in research was largely driven by the discovery of their carcinogenic properties in the mid-20th century. osti.govaacrjournals.org This has led to extensive studies on their formation, mechanisms of action, and their presence as contaminants in various products. aacrjournals.orgnih.govresearchgate.net

Significance of Halogenated Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in organic and medicinal chemistry. uni.lu Piperidine derivatives are essential building blocks for a vast array of more complex molecules, including agrochemicals and catalysts. nih.gov The development of efficient methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry. uni.lu

The introduction of halogen atoms onto the piperidine scaffold dramatically increases its synthetic versatility. nih.gov Halogens act as reactive handles, enabling a wide range of subsequent chemical transformations. They can serve as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.net This functionalization is a key strategy for creating novel compounds with specific chemical and physical properties. nih.govdrugbank.com

Research Landscape of 3,4-Dibromonitrosopiperidine

The specific compound this compound is a halogenated derivative of N-nitrosopiperidine. Its basic chemical and physical properties are cataloged in chemical databases, though extensive research into its synthesis and reactivity is not widely published.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on available data.

PropertyValue
Molecular Formula C₅H₈Br₂N₂O
Molecular Weight 271.94 g/mol
Monoisotopic Mass 269.90033 Da uni.lu
Structure (SMILES) C1CN(CC(C1Br)Br)N=O uni.lu
InChIKey MKHXETBKLZIQOV-UHFFFAOYSA-N uni.lu
Predicted XlogP 1.2 uni.lu
Data sourced from PubChem CID 92355. uni.lu

Key Research Findings

The most significant academic inquiry into this compound was a 1975 study by William Lijinsky and H. Wayne Taylor, which investigated its carcinogenicity in rats and compared it to its dichloro- and unsubstituted parent compounds. aacrjournals.orgaacrjournals.org In this research, groups of male rats were administered the compounds in their drinking water. aacrjournals.orgaacrjournals.org

The study revealed that the substitution of bromine or chlorine atoms at the 3 and 4 positions of the piperidine ring dramatically increased the carcinogenic potency of the nitrosamine (B1359907). aacrjournals.orgaacrjournals.org Animals treated with this compound all succumbed to tumors by week 41 of the experiment. aacrjournals.org The tumors were primarily located in the tongue, pharynx, esophagus, and nonglandular stomach, with additional tumors observed in the respiratory tract, including the trachea, bronchi, and bronchioles. aacrjournals.orgaacrjournals.org This was a notable difference from the parent N-nitrosopiperidine, which did not produce tumors in the lower respiratory tree under the study's conditions. aacrjournals.orgaacrjournals.org The researchers concluded that 3,4-dihalogenation significantly enhances the carcinogenic activity of nitrosopiperidine. aacrjournals.org

The table below summarizes the comparative results from the study.

CompoundTotal Dose (mmol)Time to Death of All AnimalsPrimary Tumor Locations
This compound 1.041 weeksTongue, Pharynx, Esophagus, Stomach, Respiratory Tract aacrjournals.orgaacrjournals.org
3,4-Dichloronitrosopiperidine 0.524 weeksTongue, Pharynx, Esophagus, Stomach, Respiratory Tract aacrjournals.orgaacrjournals.org
N-Nitrosopiperidine 3.955 weeksTongue, Pharynx, Esophagus, Stomach, Nasal Cavity aacrjournals.orgaacrjournals.org
Data adapted from Lijinsky & Taylor, Cancer Research (1975). aacrjournals.orgaacrjournals.org

Scope and Objectives of Academic Inquiry

The primary academic inquiry concerning this compound has been focused on its biological activity, specifically its potent carcinogenicity as established in early structure-activity relationship studies. aacrjournals.orgaacrjournals.org The available literature suggests a limited exploration of its broader chemical properties, such as its synthetic pathways, reaction mechanisms, or potential as an intermediate in organic synthesis.

Future objectives for academic research could include:

Developing and optimizing synthetic routes to this compound and related halogenated nitrosamines.

Conducting detailed spectroscopic and crystallographic analyses to fully characterize its three-dimensional structure and conformation.

Investigating the reactivity of the compound, exploring how the interplay between the nitroso group and the vicinal dibromides influences its chemical behavior.

Further elucidating the mechanistic basis for its enhanced carcinogenic potency compared to the parent N-nitrosopiperidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57541-73-8

Molecular Formula

C5H8Br2N2O

Molecular Weight

271.94 g/mol

IUPAC Name

3,4-dibromo-1-nitrosopiperidine

InChI

InChI=1S/C5H8Br2N2O/c6-4-1-2-9(8-10)3-5(4)7/h4-5H,1-3H2

InChI Key

MKHXETBKLZIQOV-UHFFFAOYSA-N

SMILES

C1CN(CC(C1Br)Br)N=O

Canonical SMILES

C1CN(CC(C1Br)Br)N=O

Synonyms

3,4-dibromonitrosopiperidine

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromonitrosopiperidine and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation of the synthesis lies in the ability to form and functionalize the piperidine (B6355638) ring, which serves as the structural backbone of the target molecule.

The synthesis of the piperidine ring system can be achieved through various means. Piperidine and its derivatives are crucial nitrogen-containing heterocyclic structures found in numerous biologically active compounds. mdpi.com Efficient routes to these intermediates often seek to avoid expensive catalysts or hazardous reagents. mdpi.comnih.gov One-pot methodologies starting from halogenated amides have been developed to construct a variety of substituted piperidines under mild, metal-free conditions. mdpi.comnih.gov Such methods often integrate amide activation, reduction, and intramolecular nucleophilic substitution into a single sequence. mdpi.comnih.gov

For the specific purpose of synthesizing 3,4-dibrominated compounds, a key precursor is 1-benzyl-3,4-dibromopiperidine. This intermediate can be prepared from 1-benzyl-3,4-dibromopiperidone hydrobromide by treatment with an aqueous base, followed by extraction. rsc.org The synthesis of various N-substituted piperidines is a well-established field, providing multiple pathways to precursors that can later undergo bromination. google.com

Achieving the desired 3,4-dibromo substitution pattern on the piperidine ring requires precise control over the bromination reaction. Both electrophilic and radical bromination methods are employed, with the choice depending on the substrate and desired selectivity.

Electrophilic Bromination: This is the most common approach for introducing bromine to aromatic and heterocyclic systems. rsc.org For benzene, a catalyst like FeBr₃ is necessary to polarize the Br₂ molecule, making it a more potent electrophile (Br⁺). pressbooks.publibretexts.org The reaction proceeds through a carbocation intermediate, which then loses a proton to restore aromaticity. pressbooks.publibretexts.org While piperidine is not aromatic, the principles of activating a bromine source are similar. Lewis acids can be used to enhance regioselectivity by polarizing the bromine molecule, facilitating attack at specific positions. For instance, an approach using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) can generate bromine in situ for the electrophilic bromination of piperidine. Copper salts can also act as Lewis acid catalysts to promote electrophilic bromination, with the specific copper salt potentially influencing selectivity. rsc.org

Radical Bromination: Free radical bromination is typically used for allylic or benzylic positions but can also be applied to saturated rings. researchgate.net Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or light, are standard for this type of reaction. researchgate.net The regioselectivity of radical bromination on a piperidine ring can be influenced by the presence and nature of substituents on the ring, which can direct the halogenation to specific carbons. researchgate.net For some heterocyclic systems, radical bromination can be competitive with electrophilic ring substitution, and reaction conditions must be carefully tuned to favor the desired outcome. researchgate.net

Bromination MethodReagent(s)Typical ConditionsSelectivity Notes
Electrophilic Br₂/FeBr₃Catalyst required for aromatic rings. pressbooks.publibretexts.orgLewis acids can direct substitution.
Electrophilic HBr/H₂O₂In situ generation of Br₂. Milder conditions may be possible for reactive rings.
Radical N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or light. researchgate.netOften targets positions adjacent to activating groups. researchgate.net

N-Nitrosation Reaction Pathways

The final step in the synthesis is the introduction of the nitroso (-N=O) group onto the nitrogen atom of the dibromopiperidine precursor. This transformation, known as N-nitrosation, is highly dependent on the choice of nitrosating agent and the electronic properties of the amine.

A variety of nitrosating agents are available, each with different reactivity and suitable for different substrates. nih.gov For secondary amines, the classic reagent is sodium nitrite (B80452) (NaNO₂) used under acidic conditions. researchgate.net The acid converts nitrite into the active nitrosating species, primarily dinitrogen trioxide (N₂O₃). researchgate.neteuropa.eu

However, the presence of two electron-withdrawing bromine atoms in 3,4-dibromopiperidine significantly reduces the nucleophilicity of the secondary amine, making it less reactive. researchgate.netnih.gov Such weakly basic amines often require more powerful nitrosating agents or harsher reaction conditions. europa.eudfg.de Alternative nitrosating agents include:

Alkyl nitrites: tert-Butyl nitrite (TBN) is frequently used in organic media and is effective for N-nitrosating secondary amines under mild conditions. nih.govsci-hub.se

Nitrosonium salts: Reagents like nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents used in organic solvents. nih.goveuropa.eu

Nitrosyl halides: Nitrosyl chloride (NOCl) can be generated in situ or used directly for nitrosation. nih.gov

Nitric oxide with Iodine: A combination of gaseous nitric oxide (NO) and iodine has been shown to be a very rapid and effective system for the N-nitrosation of piperidine and morpholine. rsc.org

Optimization involves balancing the pH against the basicity of the amine. nih.gov For weakly basic amines, very acidic conditions can be counterproductive as they lead to full protonation of the residual amine, rendering it unreactive. dfg.de

Nitrosating AgentTypical ConditionsSubstrate Suitability
Sodium Nitrite (NaNO₂) / AcidAqueous acidic (pH ~3.4). europa.euEffective for standard secondary amines. researchgate.net
tert-Butyl Nitrite (TBN)Organic solvents (DCM, THF, etc.). sci-hub.seGood for a wide range of secondary amines, including less reactive ones. sci-hub.se
Nitrosonium Tetrafluoroborate (NOBF₄)Organic solvents. nih.goveuropa.euPowerful agent for unreactive substrates like amides. europa.eu
Nitric Oxide (NO) / IodineEtOH, MeCN. rsc.orgVery rapid nitrosation of secondary amines. rsc.org

The mechanism of N-nitrosation involves the nucleophilic attack of the unprotonated amine's lone pair of electrons on the nitrosating agent. europa.eunih.gov For nitrosation with nitrous acid, the active species is typically N₂O₃, formed from two molecules of HNO₂. europa.eu

The key factor influencing the rate of nitrosation is the availability of the amine's lone pair. nih.gov Electron-withdrawing groups, such as the bromine atoms in 3,4-dibromopiperidine, decrease the electron density on the nitrogen atom. This reduced nucleophilicity makes the amine less reactive towards electrophilic attack by the nitrosating agent. researchgate.netnih.gov Consequently, the nitrosation of halogenated piperidines is significantly slower and requires more potent nitrosating systems compared to unsubstituted piperidine. nih.govdfg.de Steric hindrance near the nitrogen atom can also slow the rate of nitrosation by impeding the approach of the nitrosating agent. nih.gov

Purification and Isolation Methodologies for Synthetic Products

The synthesis of 3,4-dibromonitrosopiperidine will likely result in a mixture of diastereomers due to the two stereocenters at the C3 and C4 positions. The separation of these diastereomers is a critical step to obtain pure compounds for further studies. masterorganicchemistry.com

Chromatographic techniques are the most common methods for the separation of diastereomers. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for both analytical and preparative-scale separations of stereoisomers. nih.govnih.govdergipark.org.tr Column chromatography on silica (B1680970) gel can also be effective for separating diastereomers, as they often exhibit different polarities and, therefore, different affinities for the stationary phase. google.com

Crystallization is another valuable technique for the purification and separation of diastereomers. google.com Fractional crystallization relies on the different solubilities of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, it is often possible to selectively crystallize one diastereomer from the mixture. For enantiomeric resolution, diastereomeric salts can be formed by reacting the racemic mixture with a chiral resolving agent, followed by separation of the resulting diastereomeric salts by crystallization.

The purification of N-nitrosamines requires care due to their potential carcinogenicity. acs.org All handling and purification steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Synthetic Methodologies for Halogenated Piperidines and Related Compounds

Starting MaterialReagent(s)ProductYield (%)Reference
1-Benzyl-3,4-dibromopiperidone hydrobromideaq. NaOH, Ether1-Benzyl-3,4-dibromopiperidineNot specified rsc.org
N-Boc-1,2,3,4-tetrahydropyridinesDihalocarbeneN-Boc-7,7-dihalo-2-azabicyclo[4.1.0]heptaneNot specified rsc.org
Halogenated AmidesAmide activation, Reduction, Intramolecular nucleophilic substitutionN-substituted PiperidinesGood mdpi.com

Table 2: Purification Techniques for Isomers

Compound TypeSeparation MethodKey FindingsReference
Diastereomeric EstersHPLC on silica gelComplete separation of diastereomers with small chiral differences. nih.gov
Amine DiastereomersFlash ChromatographySeparation of diastereomers with high diastereomeric excess. google.com
Diastereomeric ChalconeChiral HPLCDevelopment of a method for the separation of diastereomers using a chiral column. dergipark.org.tr

Reactivity and Transformation Pathways of 3,4 Dibromonitrosopiperidine

Chemical Stability and Degradation Mechanisms under Controlled Conditions

The stability of 3,4-Dibromonitrosopiperidine is influenced by several factors, including temperature, light, and the presence of acidic or basic conditions. N-nitrosamines, as a class, are known to be sensitive to ultraviolet light, which can lead to the cleavage of the N-NO bond. Under acidic conditions, nitrosamines can undergo denitrosation. The presence of two bromine atoms on the piperidine (B6355638) ring may also influence the molecule's stability, potentially making it more susceptible to degradation through elimination reactions, especially in the presence of a base.

Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) would be necessary to fully characterize the degradation pathways of this specific compound. Such studies would identify the primary degradation products and the kinetics of decomposition. For instance, under hydrolytic conditions, one might expect the cleavage of the nitrosamine (B1359907) group or substitution of the bromine atoms. Oxidative conditions could lead to the formation of N-nitro compounds or other oxidation products.

Table 1: Predicted Stability Profile of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Pathways
Neutral pH, dark, room temp. Moderately stableSlow decomposition over time
Acidic conditions (e.g., HCl) UnstableDenitrosation, potential for acid-catalyzed hydrolysis
Basic conditions (e.g., NaOH) UnstableElimination of HBr, potential for hydrolysis
UV light exposure UnstablePhotolytic cleavage of the N-NO bond
Elevated temperature UnstableThermal decomposition, potential for elimination reactions
Oxidizing agents (e.g., H₂O₂) UnstableOxidation of the nitrosamine or piperidine ring

Substitution Reactions at Bromine Centers

The bromine atoms at the 3 and 4 positions of the piperidine ring are susceptible to nucleophilic substitution and elimination reactions. The specific pathway (SN1, SN2, E1, or E2) will depend on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic substitution reactions involve the replacement of a bromine atom by a nucleophile.

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) reaction would be favored by strong, small nucleophiles and aprotic solvents. The nucleophile would attack the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at that center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction would be more likely with weak nucleophiles in protic solvents. This pathway involves the formation of a carbocation intermediate after the departure of the bromide ion. The stability of this carbocation is a key factor. Given that the bromine atoms are on a secondary carbon, the formation of a secondary carbocation is possible, although rearrangements could occur to form a more stable carbocation if possible. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

Table 2: Factors Influencing Nucleophilic Substitution Pathways for this compound

FactorFavors SN1Favors SN2
Substrate Secondary alkyl halide (possible)Secondary alkyl halide (possible)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)
Solvent Protic (e.g., water, alcohols)Aprotic (e.g., acetone, DMSO)
Leaving Group Good (Br⁻ is a good leaving group)Good (Br⁻ is a good leaving group)

Elimination reactions result in the formation of a double bond within the piperidine ring through the removal of a hydrogen atom and a bromine atom from adjacent carbons.

E2 Mechanism: A bimolecular elimination (E2) reaction is favored by strong, bulky bases. This is a concerted, one-step process where the base removes a proton, and the bromide ion leaves simultaneously. The E2 mechanism has a stereochemical requirement for the proton and the leaving group to be in an anti-periplanar conformation. The rate of an E2 reaction depends on the concentration of both the substrate and the base.

E1 Mechanism: A unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, similar to the SN1 pathway. It is favored by weak bases and protic solvents. After the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 reaction often competes with the SN1 reaction.

Table 3: Factors Influencing Elimination Pathways for this compound

FactorFavors E1Favors E2
Substrate Secondary alkyl halide (possible)Secondary alkyl halide (possible)
Base Weak (e.g., H₂O, ROH)Strong, bulky (e.g., t-BuOK)
Solvent Protic (e.g., water, alcohols)Aprotic or protic
Temperature Higher temperatures favor eliminationHigher temperatures favor elimination

Reactions Involving the Nitrosamine Functionality

The nitrosamine group (-N-N=O) is a key reactive center in the molecule.

Denitrosation is the cleavage of the N-NO bond, which can occur under various conditions.

Acid-Catalyzed Denitrosation: In the presence of strong acids, the oxygen atom of the nitroso group can be protonated, making the N-N bond more susceptible to cleavage. This process can be reversible.

Photochemical Denitrosation: As mentioned earlier, UV light can provide the energy to cleave the N-NO bond, leading to the formation of a piperidinyl radical and a nitric oxide radical.

The nitroso group can react with a variety of reducing and oxidizing agents.

Reduction: The nitroso group can be reduced to a hydrazine (B178648) derivative or further to the corresponding amine (piperidine). Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation could achieve this transformation.

Oxidation: Oxidation of the nitrosamine can lead to the formation of a nitramine (-N-NO₂). Oxidizing agents such as peroxy acids could be used for this purpose.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrogen of the nitroso group.

Table 4: Summary of Potential Reactions of the Nitrosamine Functionality

Reaction TypeReagent(s)Expected Product(s)
Denitrosation Strong Acid (e.g., HCl), UV light3,4-Dibromopiperidine
Reduction LiAlH₄, Catalytic Hydrogenation1-Amino-3,4-dibromopiperidine, 3,4-Dibromopiperidine
Oxidation Peroxy acids (e.g., m-CPBA)3,4-Dibromo-1-nitropiperidine
Reaction with Organometallics Grignard reagents (RMgX)N-substituted hydrazine derivatives

Ring Transformations and Rearrangement Reactions

The strained nature of the piperidine ring, coupled with the presence of reactive bromo and nitroso substituents, suggests that this compound could be susceptible to various ring transformations and rearrangements under specific conditions.

Ring expansion and contraction are known transformations for piperidine derivatives, often proceeding through the formation of bicyclic intermediates or radical-mediated pathways. nih.govrsc.org

Ring Contraction to Pyrrolidine (B122466) Derivatives: A plausible pathway for ring contraction involves the formation of an aziridinium (B1262131) ion intermediate. For instance, under the influence of a Lewis acid or upon heating, one of the bromine atoms could be displaced by the nitrogen of the piperidine ring, forming a bicyclic aziridinium intermediate. Subsequent nucleophilic attack on one of the ring carbons would lead to the opening of the aziridinium ring and the formation of a five-membered pyrrolidine ring. researchgate.net Another potential route is an oxidative rearrangement, where an oxidizing agent like diacetoxyiodobenzene (B1259982) could induce the formation of an iminium ion, which then rearranges to a pyrrolidine derivative. researchgate.net

Ring Expansion to Azepane or Azocane Derivatives: Palladium-catalyzed allylic amine rearrangements have been shown to facilitate the two-carbon ring expansion of 2-alkenyl piperidines. rsc.org While this compound is not an alkenyl derivative, elimination of HBr could potentially introduce a double bond, paving the way for such a rearrangement. Alternatively, treatment with reagents like diethylaminosulfur trifluoride (DAST) has been shown to induce ring expansion in certain cyclic alcohols through carbocation intermediates, a pathway that could be conceptually applied to a hydroxymethyl derivative of the parent piperidine. arkat-usa.org

TransformationReagents/ConditionsIntermediateProduct
Ring ContractionLewis Acid / HeatAziridinium ionSubstituted Pyrrolidine
Ring ContractionPhI(OAc)2Iminium ionSubstituted Pyrrolidine
Ring ExpansionPalladium Catalyst (after elimination)π-allyl palladium complexSubstituted Azepane/Azocane

The presence of both bromine atoms and a nitroso group introduces the possibility of unique rearrangement reactions.

Halogen Migration: Under thermal or photochemical conditions, radical-mediated halogen migration is a possibility. Homolytic cleavage of a C-Br bond could be initiated, followed by a 1,2-shift of the bromine radical to an adjacent carbon, leading to isomeric dibromonitrosopiperidines.

Fischer-Hepp Rearrangement Analogue: The classic Fischer-Hepp rearrangement involves the acid-catalyzed migration of a nitroso group from the nitrogen to the para-position of an aromatic ring attached to the amine. nih.govwikipedia.org While this compound is an aliphatic, not an aromatic, nitrosamine, acid-catalyzed denitrosation followed by C-nitrosation at a ring carbon could be envisioned, although this is less common for non-aromatic systems. The initial step would involve protonation of the nitroso group, making it a better leaving group. nih.govacs.org The released nitrosyl cation (or its equivalent) could then attack a carbon atom of the piperidine ring, although this is speculative for a saturated system.

RearrangementReagents/ConditionsProposed MechanismProduct
Halogen MigrationHeat / UV lightRadical 1,2-shiftIsomeric Dibromonitrosopiperidine
Nitroso Group MigrationStrong AcidDenitrosation-RenitrosationC-Nitroso Isomer (speculative)

Oxidative and Reductive Transformations

The N-nitroso group is the primary site for oxidative and reductive transformations, although the bromine atoms can also be affected under certain reductive conditions.

Oxidative Transformations: Oxidation of N-nitrosamines typically yields the corresponding N-nitramines. nih.gov Reagents such as peroxy acids (e.g., peroxytrifluoroacetic acid) or hydrogen peroxide can be used to effect this transformation. nih.govacs.org The reaction proceeds by the transfer of an oxygen atom to the nitroso nitrogen. Hydroxyl radicals, generated during advanced oxidation processes, are also known to oxidize nitrosamines, primarily through hydrogen atom abstraction from the methylene (B1212753) groups of the ring. nih.gov

Reductive Transformations: The N-nitroso group can be reduced to either a hydrazine or the parent secondary amine, depending on the reducing agent and reaction conditions. acs.orgacs.org

Reduction to Hydrazine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting N-nitrosamines to their corresponding 1,1-disubstituted hydrazines. nih.gov Similarly, zinc dust in acetic acid can also achieve this reduction. acs.org

Reduction to Amine (Denitrosation): Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) can lead to the complete removal of the nitroso group, yielding the parent secondary amine, 3,4-dibromopiperidine. acs.org This process is also referred to as denitrosation and can sometimes be promoted under strongly acidic conditions with a nucleophile present. nih.gov

Reductive Dehalogenation: The vicinal dibromides are susceptible to reduction. Treatment with reagents like iodide ion or zinc dust can lead to an E2-type elimination reaction, removing both bromine atoms and forming a double bond in the piperidine ring, yielding a nitrosated dihydropyridine (B1217469) derivative. rsc.org

TransformationReagentsProduct
OxidationPeroxytrifluoroacetic acid, H₂O₂3,4-Dibromonitropiperidine
ReductionLiAlH₄, Zn/Acetic Acid1-Amino-3,4-dibromopiperidine
Reduction (Denitrosation)H₂/Pd-C, Raney Ni3,4-Dibromopiperidine
Reductive DehalogenationNaI, Zn dustN-Nitroso-1,2,3,4-tetrahydropyridine

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dibromonitrosopiperidine would provide information about the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the nitroso group and the bromine atoms would cause a downfield shift (higher ppm) for the protons on the piperidine (B6355638) ring compared to piperidine itself chemicalbook.com. The protons on the carbons adjacent to the nitrogen (C2 and C6) and the carbons bearing the bromine atoms (C3 and C4) would be the most deshielded. The presence of cis and trans isomers, due to the restricted rotation around the N-N bond and the stereochemistry at C3 and C4, would likely result in a more complex spectrum with multiple sets of signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbons in the molecule. Similar to the ¹H NMR, the carbons attached to the nitrogen (C2 and C6) and the brominated carbons (C3 and C4) would be expected to appear at a lower field compared to the parent piperidine udel.eduoregonstate.edu. The chemical shifts would be influenced by the electronegativity of the substituents. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom thieme-connect.de.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-2, H-63.5 - 4.545 - 55Deshielded by the adjacent electron-withdrawing nitroso group.
H-3, H-44.0 - 5.050 - 60Deshielded by the electronegative bromine atoms.
H-51.8 - 2.520 - 30Less affected by the substituents compared to other ring protons.

Note: The predicted chemical shifts are estimates and can vary based on the solvent and the specific isomer.

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, allowing for the tracing of the piperidine ring's proton sequence (e.g., H-2 coupling to H-3, H-3 to H-4, etc.) science.govyoutube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon signal it is attached to, providing a direct method for assigning the carbon resonances based on the already assigned proton spectrum science.govyoutube.comsdsu.educolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for piecing together molecular fragments. For this compound, HMBC could show correlations from the protons on C2 and C6 to the carbons C3 and C5, respectively, further confirming the ring structure science.govyoutube.comsdsu.educolumbia.edu.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational bands would be:

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Signal (cm⁻¹) Vibrational Mode
N=O (nitroso)1408 - 1486 pw.edu.plStrongStretching
N-N (nitroso)1052 - 1106 pw.edu.plMediumStretching
C-N (amine)1000 - 1250MediumStretching
C-Br (bromo)500 - 600StrongStretching
C-H (alkane)2850 - 3000MediumStretching

The N=O stretching frequency is a particularly characteristic band for nitrosamines pw.edu.pl. The presence of the C-Br stretching vibration would be a clear indicator of the bromine substitution on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₅H₈Br₂N₂O), the expected molecular weight is approximately 287.9 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

m/z Value Possible Fragment Description of Fragmentation Pathway
M⁺ - 30[C₅H₈Br₂N]⁺Loss of the nitroso group (•NO).
M⁺ - 79/81[C₅H₈BrN₂O]⁺Loss of a bromine atom (•Br).
M⁺ - 158/160/162[C₅H₈N₂O]⁺Loss of both bromine atoms.
VariableRing fragmentsCleavage of the piperidine ring, a common pathway for cyclic amines libretexts.org.

The fragmentation pattern would provide valuable confirmation of the presence of the nitroso group and the two bromine atoms, as well as the piperidine core structure libretexts.orgresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.govmdpi.com. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information on:

Molecular Conformation: The chair, boat, or twist-boat conformation of the piperidine ring.

Stereochemistry: The relative (cis/trans) and absolute stereochemistry of the bromine atoms at the C3 and C4 positions.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: How the molecules pack together in the crystal lattice.

While no published crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural determination researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitrosamines typically exhibit two characteristic absorption bands in their UV-Vis spectra pw.edu.plresearchgate.net.

Predicted UV-Vis Absorption Maxima for this compound:

Wavelength (λmax) Molar Absorptivity (ε) Electronic Transition
~230 nmHighπ → π pw.edu.plresearchgate.net
~330-340 nmLown → π pw.edu.plresearchgate.net

The presence of bromine atoms as substituents on the piperidine ring might cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption maxima.

Chiroptical Methods: If this compound is chiral (which it would be if the bromine substituents are in a cis relationship to each other, creating a meso compound, or if the molecule exists as a pair of enantiomers in a trans configuration), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) could be used. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule and can be used to determine the absolute configuration of stereocenters.

Computational and Theoretical Studies on 3,4 Dibromonitrosopiperidine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations. acs.org These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its geometry and conformational landscape. acs.org

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orggmu.edu This process iteratively adjusts atomic coordinates to lower the total energy of the system until a stationary point is reached where the net forces on each atom are close to zero. wikipedia.orgucsb.edu

For 3,4-Dibromonitrosopiperidine, this process would begin with an initial guess of the molecular structure. Using a selected level of theory (e.g., Density Functional Theory - DFT) and a basis set, the calculation would adjust bond lengths, bond angles, and dihedral angles to find the equilibrium geometry. youtube.com The result is a 3D structure that represents a local or global energy minimum, providing the most probable structure of the molecule. wikipedia.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes only and is not based on published experimental or computational data.

ParameterBond/AngleCalculated Value
Bond LengthN-N~1.35 Å
Bond LengthN-O~1.22 Å
Bond LengthC3-Br~1.95 Å
Bond LengthC4-Br~1.96 Å
Bond AngleC2-N1-C6~115°
Bond AngleN1-N-O~114°
Dihedral AngleBr-C3-C4-BrVaries with conformation

The piperidine (B6355638) ring is not planar and can adopt several conformations, with the "chair" form being the most stable for unsubstituted piperidine. semanticscholar.org However, the presence of bulky substituents like bromine atoms and a nitrosamine (B1359907) group can significantly influence the ring's preferred shape. d-nb.info

A conformational analysis of this compound would involve exploring the potential energy surface to identify all stable conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion between them. osti.gov The presence of the dibromo and nitroso substituents would likely lead to several possible chair conformations, depending on whether the substituents are in axial or equatorial positions. nih.govrsc.org

Key factors influencing conformational preference in such a system would include:

Steric Hindrance: Repulsion between the bulky bromine atoms and other atoms on the ring.

Electronic Effects: Interactions involving the lone pairs of the nitrogen and oxygen atoms and the electron-withdrawing nature of the bromine and nitroso groups. d-nb.info

Calculations would determine the relative energies of these conformers, allowing for the prediction of the most abundant conformation at a given temperature. For instance, a chair conformation with the bulky dibromo substituents in equatorial positions might be predicted to be the most stable to minimize steric strain. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ucsb.edupku.edu.cn

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

Visualizing HOMO and LUMO distributions: Mapping these orbitals shows where they are localized on the molecule. The HOMO is expected to be localized on electron-rich areas, such as the nitroso group's oxygen or the nitrogen lone pair. The LUMO would likely be distributed around the electron-withdrawing bromine atoms and the N=O bond.

Determining the HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

This analysis helps predict how this compound might interact with other reagents in chemical reactions. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only and is not based on published computational data.

OrbitalEnergy (eV)Primary Localization
HOMO-9.5Nitroso group (O, N atoms)
LUMO-1.2C-Br bonds, N=O π* orbital
HOMO-LUMO Gap8.3-

An Electrostatic Potential (EPS) map, also known as a molecular electrostatic potential (MEP) surface, is a color-coded map of the electrostatic potential onto the molecule's electron density surface. deeporigin.comlibretexts.org It provides a visual representation of the charge distribution, identifying electron-rich and electron-poor regions. wolfram.com

Red regions indicate negative electrostatic potential, where a positive test charge would be attracted. These are typically areas rich in electrons, such as lone pairs on oxygen or nitrogen atoms.

Blue regions indicate positive electrostatic potential, where a positive test charge would be repelled. These are electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms.

Green regions represent areas of neutral potential.

For this compound, an EPS map would likely show a strong negative potential (red) around the oxygen atom of the nitroso group, making it a likely site for electrophilic attack or hydrogen bonding. ucsb.edu Positive potential (blue) might be found on the hydrogen atoms of the piperidine ring. This information is crucial for understanding non-covalent interactions and predicting sites of reaction. deeporigin.comchemrxiv.org

Reaction Pathway Modeling and Transition State Analysis

While FMO and EPS analyses predict likely sites of reaction, reaction pathway modeling provides a more detailed, dynamic picture of how a reaction proceeds. This involves mapping the potential energy surface that connects reactants to products. acs.org

The process identifies the transition state , which is the highest energy point along the lowest energy reaction path (the minimum energy path). ucsb.edu The transition state represents the energy barrier that must be overcome for the reaction to occur. aip.org

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, computational methods could be used to:

Locate the transition state structure: This is a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. ucsb.edu

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Follow the Intrinsic Reaction Coordinate (IRC): This calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species. aip.org

These calculations provide invaluable, detailed mechanistic insights that are often difficult to obtain through experimental means alone. aip.orgrsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, thermodynamic properties, and interactions of a molecule with its environment, such as a solvent or a biological receptor. mdpi.com

Application to this compound:

A molecular dynamics simulation of this compound would allow researchers to understand its structural flexibility and dynamic behavior. Key areas of investigation would include:

Conformational Analysis: The piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations would reveal the preferred conformations of the 3,4-dibromo substituted ring, the energetic barriers between them, and the influence of the nitroso group and bromine atoms on the ring's puckering and stability.

Interaction with Biomolecules: To investigate potential biological activity or toxicity, this compound could be simulated in the presence of a biological target, such as a protein active site. These simulations can elucidate binding modes, interaction energies, and the stability of the resulting complex. mdpi.comnih.gov

Hypothetical Simulation Parameters:

An MD simulation requires defining a set of parameters, including the force field (which describes the potential energy of the system), the simulation box, temperature, and pressure. The following table provides an example of typical parameters for a simulation of this compound in a water solvent.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound This table is for illustrative purposes only and does not represent data from an actual study.

ParameterValue/Description
Force FieldCHARMM36 or AMBER
Solvent ModelTIP3P Water
System Size1 molecule of this compound + ~5,000 water molecules
Simulation BoxCubic, periodic boundary conditions
Temperature300 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure1 atm (controlled by a barostat, e.g., Parrinello-Rahman)
Simulation Time100 nanoseconds (ns)
Time Step2 femtoseconds (fs)

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methods that aim to correlate the structural or physicochemical properties of molecules with their observed physical properties, biological activities, or chemical reactivity. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to create a mathematical equation that predicts the property of interest. nih.gov

Application to this compound:

While no specific QSPR models for this compound have been published, this methodology could be used to predict a variety of its important characteristics. To conduct such a study, this compound would be included in a dataset of structurally related nitrosamine compounds with known experimental data. The model could then predict properties such as:

Toxicity/Mutagenicity: By correlating structural descriptors with experimental toxicity data from a range of nitrosamines, a QSPR model could estimate the potential carcinogenic risk of this compound.

Physicochemical Properties: Properties like boiling point, solubility, and lipophilicity (LogP) could be predicted, which are crucial for understanding its environmental fate and behavior.

Reactivity: Models could predict the molecule's susceptibility to metabolic activation or degradation by correlating electronic descriptors with known reaction rates.

Relevant Molecular Descriptors:

The accuracy of a QSPR model depends on the selection of relevant molecular descriptors. For a halogenated nitrosamine like this compound, these would fall into several categories.

Table 2: Examples of Molecular Descriptors for a QSPR Study of this compound This table is for illustrative purposes only and does not represent data from an actual study.

Descriptor CategoryExample DescriptorInformation Provided
ConstitutionalMolecular WeightSize of the molecule.
Number of Bromine AtomsCount of specific halogen atoms.
TopologicalWiener IndexDescribes molecular branching and compactness.
Randić IndexRelates to molecular connectivity.
Geometrical (3D)Molecular Surface AreaDescribes the molecule's surface accessible for interactions.
Molecular VolumeThe volume occupied by the molecule.
ElectronicHOMO/LUMO EnergiesRelates to electron-donating/accepting ability and reactivity.
Dipole MomentMeasures the overall polarity of the molecule.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Predicts the lipophilicity and membrane permeability.

By developing a robust QSPR model, researchers could make reliable predictions about the properties of this compound without the need for extensive and time-consuming laboratory experiments.

Applications As a Synthetic Intermediate and Precursor Chemistry

Role in the Synthesis of Complex Heterocyclic Compounds

While specific examples of complex heterocyclic compounds synthesized from 3,4-Dibromonitrosopiperidine are not documented in available literature, its structure suggests potential pathways. The presence of two bromine atoms allows for various substitution and elimination reactions. For instance, reaction with dinucleophiles could theoretically lead to the formation of fused or bridged bicyclic heterocyclic systems. The N-nitroso group can be removed or transformed, further modifying the heterocyclic core.

Derivatization to Unhalogenated or Differently Halogenated Piperidines

The conversion of this compound to other piperidine (B6355638) derivatives is a more predictable synthetic avenue.

Dehalogenation: The bromine atoms could be removed through various reductive dehalogenation methods. Catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid would likely yield N-nitrosopiperidine. Subsequent removal of the nitroso group would provide the parent piperidine.

Substitution: The bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. However, the stereochemistry of the starting material (cis or trans dibromide) would significantly influence the stereochemical outcome of these reactions.

Reagent/ConditionPotential ProductReaction Type
H₂/Pd-CN-NitrosopiperidineCatalytic Hydrogenation (Dehalogenation)
Zn/CH₃COOHN-NitrosopiperidineReductive Dehalogenation
NaN₃3,4-Diazido-N-nitrosopiperidineNucleophilic Substitution
NaCN3,4-Dicyano-N-nitrosopiperidineNucleophilic Substitution

Table 1: Potential Derivatization Reactions of this compound

Precursor for N-Containing Macrocycles or Oligomers

The bifunctional nature of this compound, with two reactive leaving groups (bromide), suggests its potential use as a monomer unit in polymerization or macrocyclization reactions. Reaction with a difunctional nucleophile under high dilution conditions could, in principle, lead to the formation of N-nitrosated macrocycles containing piperidine units. Alternatively, under standard concentrations, oligomeric or polymeric chains could be formed. However, no specific studies demonstrating such applications have been found.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of nitrosamines, providing the necessary separation from complex matrices to enable accurate detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dependent on the physicochemical properties of the target nitrosamine (B1359907), such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of a broad range of nitrosamines, particularly those that are non-volatile or thermally labile. nih.gov Method development for nitrosamine analysis by HPLC involves the careful selection of a column, mobile phase, and detector to achieve the desired sensitivity and selectivity.

Column Selection: Reversed-phase columns, such as C18, are commonly employed for the separation of nitrosamines. mtc-usa.com For instance, a method for the quantification of six nitrosamine impurities in valsartan (B143634) utilized an XSelect HSS T3 Column, which provides good retention and specificity for these compounds. waters.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency in mass spectrometry-based detection. mtc-usa.com Gradient elution is frequently used to effectively separate multiple nitrosamines with varying polarities in a single analytical run.

Detection: While UV detection can be used, its sensitivity may be limited for trace-level analysis. waters.com Therefore, HPLC is most powerfully applied when coupled with mass spectrometry (MS), which offers superior sensitivity and selectivity. chromatographyonline.com For some applications, derivatization agents can be used to enhance the detectability of nitrosamines with fluorimetric or UV detectors.

A representative HPLC method for the analysis of several common nitrosamines is detailed in the interactive table below.

ParameterCondition
Column XSelect HSS T3, 2.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Detection UV at 230 nm and/or Mass Spectrometry
Gradient Time (min)

Gas Chromatography (GC) Applications

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile nitrosamines. biopharmaspec.com Its high resolution and sensitivity, especially when coupled with a mass spectrometer, make it a valuable tool in nitrosamine analysis. restek.com

Sample Introduction: For volatile nitrosamines, headspace sample introduction is a common technique that minimizes matrix effects and reduces instrument contamination. gcms.cz Direct liquid injection is also utilized and is effective for a broader range of nitrosamine volatilities. restek.com It is important to note that high temperatures in the GC inlet can sometimes lead to the artificial formation of nitrosamines from precursor molecules, which must be carefully evaluated during method development. basciences.com

Column Selection: The choice of GC column is critical for achieving optimal separation. A common choice is a polar stationary phase, such as those containing wax or polyethylene (B3416737) glycol, which can effectively separate a wide range of nitrosamines. gcms.cz

Detection: While various detectors can be used with GC, mass spectrometry is the most common due to its high sensitivity and specificity. restek.com The Thermal Energy Analyzer (TEA) is another highly selective detector for nitroso-compounds. resolvemass.ca

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the gold standard for the trace-level analysis of nitrosamines. acs.org These techniques provide a high degree of certainty in both the identification and quantification of these compounds.

GC-MS and LC-MS Methodologies

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile nitrosamines. biopharmaspec.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component, allowing for confident identification and quantification. nih.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed, which can significantly reduce background noise and interferences. shimadzu.com.sg

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most versatile and widely applied technique for nitrosamine analysis, as it can accommodate a wide range of compounds with varying polarities and volatilities. chromatographyonline.com Similar to GC-MS, tandem mass spectrometry (LC-MS/MS) is the preferred configuration for trace-level quantification due to its superior sensitivity and selectivity. lcms.czresearchgate.net High-resolution mass spectrometry (HRMS) is also increasingly used, as it provides highly accurate mass measurements, which aids in the confident identification of unknown or emerging nitrosamines. resolvemass.ca

The United States Food and Drug Administration (FDA) has developed and published several LC-HRMS methods for the detection and quantification of various nitrosamine impurities in pharmaceutical drugs. nih.gov An example of an LC-ESI-HRMS method for the determination of eight nitrosamine impurities in metformin (B114582) is presented in the interactive table below. fda.gov

ParameterCondition
HPLC Column Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm
Column Temp. 40 °C
Flow Rate 0.4 mL/min
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol
Detection High-Resolution Mass Spectrometry (HRMS)

Hyphenated Spectroscopic Techniques (e.g., LC-NMR)

While LC-MS and GC-MS are the primary tools for nitrosamine analysis, other hyphenated techniques can provide complementary information. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the structural elucidation of unknown compounds. In the context of nitrosamine research, LC-NMR could be employed to definitively identify novel nitrosamine species or to characterize their degradation products. However, the application of LC-NMR for routine quantitative analysis of nitrosamines is less common due to its lower sensitivity compared to mass spectrometry.

Method Validation in Research Contexts (e.g., selectivity, precision, accuracy)

The validation of analytical methods is crucial to ensure the reliability and accuracy of the generated data. In a research context, method validation demonstrates that a developed analytical procedure is suitable for its intended purpose. Key validation parameters for nitrosamine analysis methods include selectivity, precision, and accuracy. researchgate.net

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. pmda.go.jp This is particularly important in nitrosamine analysis, where the target compounds are often present at trace levels in complex matrices.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.

The following interactive table summarizes typical acceptance criteria for method validation parameters in the analysis of nitrosamines.

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte.
Linearity (r²) ≥ 0.99
Precision (RSD) Typically ≤ 15%
Accuracy (% Recovery) Typically within 80-120%
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified with acceptable precision and accuracy. researchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for enabling further study of 3,4-Dibromonitrosopiperidine and its derivatives. Future research should pivot towards modern catalytic systems that promise higher yields, milder reaction conditions, and improved stereocontrol.

Transition-Metal Catalysis : Palladium-catalyzed reactions have proven effective for the synthesis of functionalized piperidines whiterose.ac.ukepa.gov. Future work could explore Pd-catalyzed cross-coupling reactions to introduce a variety of substituents onto the piperidine (B6355638) ring prior to or following the dibromination and nitrosation steps. Similarly, copper-catalyzed systems, which have been successful in the synthesis of other nitrogen-containing heterocycles, could offer alternative pathways beilstein-journals.org.

Photoredox Catalysis : Organic photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This methodology could be applied to develop novel cyclization strategies to form the piperidine core or to functionalize it in ways not achievable through traditional thermal methods nih.gov. The radical-based mechanisms inherent to photoredox catalysis may offer unique selectivity for reactions involving the halogenated positions.

Asymmetric Catalysis : To explore the stereochemical aspects of this compound's reactivity and potential applications, the development of asymmetric synthetic routes is crucial. Enantioselective catalytic variants, potentially using chiral transition metal complexes, could provide access to specific stereoisomers of the compound, enabling a deeper understanding of its structure-activity relationships whiterose.ac.ukepa.gov.

Catalytic SystemPotential Application for this compound SynthesisRationale
Palladium (Pd) Catalysis Cross-coupling reactions for C-C and C-N bond formation on the piperidine ring.High efficiency and functional group tolerance for creating diverse derivatives whiterose.ac.ukepa.gov.
Copper (Cu) Catalysis Oxidative cyclization and multicomponent reactions to construct the core heterocycle.Cost-effective and versatile for synthesizing N-fused heterocycles beilstein-journals.org.
Organic Photoredox Catalysis Radical-based functionalization and cyclization reactions under mild conditions.Circumvents the need for prefunctionalized substrates and enables unique transformations nih.gov.
Asymmetric Catalysis Enantioselective synthesis to produce specific stereoisomers.Crucial for studying stereochemistry-dependent properties and interactions whiterose.ac.uk.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation, stability, and reactivity of this compound is essential for controlling its chemical behavior.

Nitrosation and Denitrosation Kinetics : Mechanistic studies are needed to clarify the kinetics and thermodynamics of the nitrosation of 3,4-dibromopiperidine and the reverse denitrosation process. Kinetic studies under various acidic conditions, and in the presence of different nucleophiles, can reveal the rate-limiting steps and the role of protonation, which are known to be critical in nitrosamine (B1359907) chemistry dur.ac.uk.

Photochemical Reactivity : N-nitrosamines are known to be photolabile. Investigating the photodecomposition mechanism of this compound is a key research avenue. Studies should focus on identifying the photoreactive species and the subsequent reaction pathways, such as N-N bond cleavage, which could be influenced by the presence of the bromine atoms acs.orgacs.org. The effect of the solvent environment on the protonation site (oxygen vs. nitrogen) and its impact on photochemical behavior warrants detailed investigation acs.org.

Radical and Ionic Pathways : The presence of bromine atoms suggests the potential for both radical and ionic reaction pathways. Future studies should aim to distinguish between these mechanisms in various transformations, such as substitution or elimination reactions. Elucidating these pathways is fundamental to predicting and controlling the compound's reactivity pnnl.gov.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, predictive lens through which to explore the properties of this compound without the need for extensive empirical experimentation.

Quantum Chemical Approaches : High-level computational methods like Density Functional Theory (DFT) can be employed to model the compound's electronic structure, stability, and reaction energetics nih.govscispace.com. DFT calculations can predict activation barriers for various reactions, providing insight into potential synthetic routes and decomposition pathways researchgate.net. Such models can also clarify the influence of steric and electronic factors on reactivity nih.govscispace.com.

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity or potential biological activity of a series of related dibromonitrosopiperidine derivatives. By correlating structural descriptors with observed properties, QSAR can guide the design of new compounds with desired characteristics nih.govnih.gov.

Molecular Dynamics Simulations : To understand how this compound might interact with other molecules or biological targets, molecular dynamics (MD) simulations are invaluable. MD can model the conformational dynamics of the piperidine ring and simulate its interactions in different solvent environments or within a binding site, providing a dynamic view of intermolecular forces.

Computational MethodResearch Focus for this compoundPredicted Outcomes
Density Functional Theory (DFT) Calculation of reaction pathways, activation energies, and electronic properties.Insight into reaction mechanisms, stability, and kinetic vs. thermodynamic control nih.govresearchgate.net.
QSAR (Quantitative Structure-Activity Relationship) Correlation of structural features with chemical reactivity or biological activity.Predictive models for designing new derivatives with enhanced or specific properties nih.govnih.gov.
Molecular Dynamics (MD) Simulations Simulation of conformational behavior and intermolecular interactions.Understanding of dynamic processes, solvent effects, and potential binding modes.

Exploration of New Chemical Transformations

The unique trifecta of functional groups in this compound opens the door to a wide range of unexplored chemical transformations.

Functionalization via Halogen Substitution : The bromine atoms can serve as handles for nucleophilic substitution or metal-catalyzed cross-coupling reactions. Exploring these transformations could lead to a library of novel 3,4-disubstituted nitrosopiperidines, significantly expanding the chemical space accessible from this scaffold.

Reactivity of the α-Position : The protons alpha to the nitrosamine group are known to be acidic and can be removed by strong bases to form α-lithiated nitrosamines nih.gov. These intermediates are powerful nucleophiles that can react with a variety of electrophiles, enabling functionalization at the 2- and 6-positions of the piperidine ring. Investigating this reactivity in the context of the dibromo-substituents is a promising avenue for creating highly functionalized piperidines nih.gov.

Nitroso Group as a Directing Group : The N-nitroso moiety can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions on the ring nih.gov. Exploring this potential could unlock novel and efficient pathways for creating complex piperidine derivatives.

Potential for Material Science Applications

While speculative, the structure of this compound suggests several avenues for exploration in material science, leveraging the known utility of the piperidine scaffold nih.govijnrd.org.

Polymer Synthesis : The dibromo functionality could be utilized for polymerization reactions. For instance, it could potentially act as an initiator or a monomer in certain types of polymerizations. Functional polymers incorporating the piperidine motif may exhibit interesting properties for biomedical or energy applications nih.govmdpi.com.

Surface Modification : The compound could be grafted onto surfaces via reactions involving the bromine atoms. This could be used to modify the properties of materials, for example, to create surfaces with specific chemical reactivity or to act as a platform for further chemical elaboration.

Development of Functional Materials : Piperidine derivatives have been incorporated into bioactive films and other functional materials nih.gov. The this compound unit could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitroso and bromo groups could impart specific electronic, redox, or host-guest properties to the resulting materials, making them potentially useful as sensors, catalysts, or in energy storage tue.nlnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3,4-Dibromonitrosopiperidine?

  • Methodological Answer : Synthesis typically involves bromination and nitrosation of piperidine derivatives. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the nitrosopiperidine backbone and bromine substitution patterns. Mass spectrometry (MS) is critical for molecular weight validation. Thin-layer chromatography (TLC) can monitor reaction progress and purity. For complex mixtures, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic decomposition products (e.g., Br⁻, NOx).
  • Storage : Store in a cool, dry environment away from heat sources to prevent decomposition.
  • Emergency Procedures : In case of eye contact, rinse immediately with water for 15 minutes (S26) and seek medical attention. Follow S36/37/39 guidelines for protective clothing and gloves .

Q. How can researchers assess the purity and impurity profile of this compound?

  • Methodological Answer : Purity analysis involves HPLC with a C18 column and UV detection at 254 nm. Impurity profiling requires comparison against reference standards (e.g., brominated or nitrosated by-products). Gas chromatography-mass spectrometry (GC-MS) is effective for volatile impurities. For non-volatile residues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity .

Advanced Research Questions

Q. How do researchers reconcile contradictory mutagenicity and carcinogenicity data for this compound?

  • Methodological Answer :

  • In Vitro vs. In Vivo Data : The compound shows mutagenicity in Ames tests (e.g., 200 µg/plate in Salmonella assays ), but tumorigenicity in vivo requires dose-dependent validation. Use OECD Guidelines 471 (genotoxicity) and 451 (carcinogenicity) to design studies.
  • Mechanistic Studies : Investigate DNA adduct formation via ³²P-postlabeling or comet assays. Compare results with structurally similar N-nitroso compounds, which are known carcinogens .

Q. What analytical techniques are suitable for detecting decomposition products of this compound under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss during heating to identify decomposition thresholds.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect NOx and Br⁻ emissions via characteristic absorption bands (e.g., 750 cm⁻¹ for NOx).
  • Ion Chromatography (IC) : Quantify bromide ions (Br⁻) in post-decomposition residues .

Q. How can mechanistic studies elucidate the role of this compound in inducing oxidative stress?

  • Methodological Answer :

  • Biomarker Assays : Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels in cell cultures to assess lipid peroxidation.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) for real-time reactive oxygen species (ROS) quantification.
  • Transcriptomic Profiling : RNA sequencing can identify pathways like Nrf2/ARE or NF-κB activation .

Q. What experimental designs address the compound’s dual role as a mutagen and potential tumorigen?

  • Methodological Answer :

  • Two-Stage Carcinogenesis Models : Initiate with this compound and promote with phorbol esters in rodent skin models.
  • Dose-Response Analysis : Use the EPA’s Benchmark Dose Software (BMDS) to model low-dose effects.
  • Epigenetic Studies : Perform methylated DNA immunoprecipitation (MeDIP) to assess DNA methylation changes .

Key Notes

  • Avoid Commercial Sources : Reliable toxicity data should be sourced from peer-reviewed studies (e.g., NIST, EPA) rather than vendor platforms .
  • Contradictions in Evidence : While mutagenicity is well-documented, carcinogenicity requires further validation due to species-specific responses and exposure duration .

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